REACTION_CXSMILES
|
C(S[CH2:4][C:5]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([C:17]#[N:18])=[C:12]([C:19]([F:22])([F:21])[F:20])[CH:11]=2)([OH:7])[CH3:6])C.C(=O)(O)[O-].[Na+].[OH:28][O:29][S:30]([O-:32])=[O:31].[K+:33].[C:34](OCC)(=O)[CH3:35]>[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O>[OH:28][O:29][S:30]([O-:32])=[O:31].[K+:33].[CH2:34]([S:30]([CH2:6][C:5]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([C:17]#[N:18])=[C:12]([C:19]([F:22])([F:20])[F:21])[CH:11]=2)([OH:7])[CH3:4])(=[O:32])=[O:29])[CH3:35] |f:1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
|
Name
|
2-(2-ethylsulfanyl-1-hydroxy-1-methyl-ethyl)-6-trifluoromethyl-1H-indole-5-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SCC(C)(O)C=1NC2=CC(=C(C=C2C1)C#N)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the resulting biphasic mixture vigourously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
CUSTOM
|
Details
|
This crude material (yellow solid) was purified
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)CC(C)(O)C=1NC2=CC(=C(C=C2C1)C#N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |